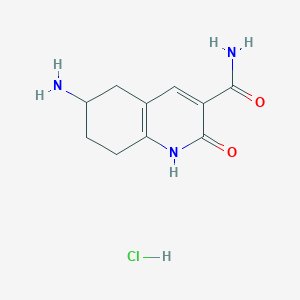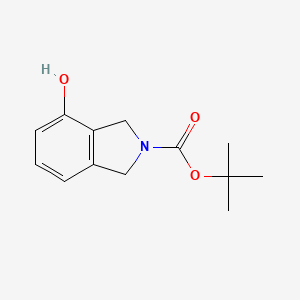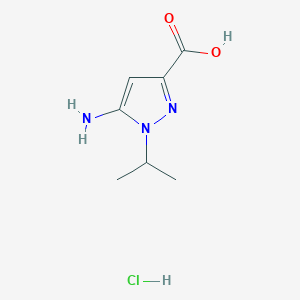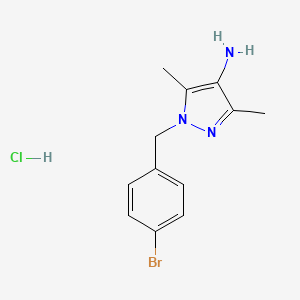
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene
Overview
Description
“3-Bromo-2,4-dichloro-1,5-dimethoxybenzene” is a chemical compound with the molecular formula C8H7BrCl2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2,4-dichloro-1,5-dimethoxybenzene” consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is 1S/C8H7BrCl2O2/c1-12-4-3-5(13-2)8(11)6(9)7(4)10/h3H,1-2H3 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 285.95 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources.Scientific Research Applications
Synthesis and Chemical Properties
- The compound 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene and its derivatives have been extensively studied for their chemical properties and applications in synthesis. For instance, the bromination of related dimethoxybenzene compounds under various conditions has led to the discovery of new bromination products and provided insights into their structural and chemical characteristics. These studies pave the way for the development of new materials and compounds in organic chemistry (Aitken et al., 2016).
Drug Discovery and Biological Activity
- The compound has been identified as an intermediate in drug discovery processes. Studies have focused on understanding its interactions and transformations to develop new pharmaceuticals. For instance, the structure and biological interactions of certain brominated compounds are studied to understand their potential applications in drug discovery (Jie Li et al., 2012).
Metabolic Pathways and Toxicology
- Understanding the metabolic pathways and toxicological profiles of substances related to 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is crucial for assessing their safety and potential therapeutic uses. Studies have been conducted to determine the metabolic pathways of related compounds in various species, which is vital for evaluating their pharmacological and toxicological effects (Carmo et al., 2005).
Advanced Material Synthesis
- The compound and its related derivatives play a critical role in the synthesis of advanced materials. For instance, studies involving the synthesis of brominated benzene compounds are essential for producing intermediates used in the manufacture of various industrial and pharmaceutical agents (Xuan et al., 2010).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2,4-dichloro-1,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O2/c1-12-4-3-5(13-2)8(11)6(9)7(4)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWIYVNGLBZQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)Br)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




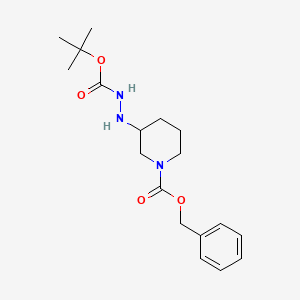

![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)
![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)
![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)
![N,N'-Bis[2-(phenylthio)phenyl]urea](/img/structure/B1382128.png)
